Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Pharmacokinetics
The compound’s molecular weight is 21924 , which may influence its bioavailability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to be cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted esters. These products have diverse applications in different fields.
Scientific Research Applications
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have a heterocyclic structure and are known for their biological activities.
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar core structure and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQ) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity of ETQ, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₃NO₃
CAS Number: 67752-52-7
MDL Number: MFCD19103317
Molecular Weight: 219.24 g/mol
Hazard Classification: Irritant .
Biological Activities
ETQ exhibits a range of biological activities that have been documented in various studies. The following sections summarize these activities:
1. Anticancer Activity
ETQ and its derivatives have shown promising anticancer properties. For instance, a study demonstrated that ETQ derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl 2-oxo-TQ | HeLa (cervical cancer) | 12.5 | Apoptosis induction |
Ethyl 2-oxo-TQ | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
These findings indicate that ETQ could be a potential candidate for further development as an anticancer agent .
2. Antimicrobial Activity
The antimicrobial properties of ETQ have also been explored. Research indicates that ETQ exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was tested using the disk diffusion method.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The results suggest that ETQ could serve as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of ETQ. In vitro assays showed that ETQ can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Cytokine | Inhibition (%) at 50 µM |
---|---|
TNF-alpha | 65 |
IL-6 | 70 |
This anti-inflammatory activity suggests that ETQ may be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity in Vivo
A recent study evaluated the anticancer effects of ETQ in a mouse model bearing human breast cancer xenografts. Mice treated with ETQ showed a significant reduction in tumor volume compared to the control group.
- Treatment Duration: 4 weeks
- Dosage: 20 mg/kg body weight
- Tumor Volume Reduction: 50% compared to untreated controls
This study underscores the potential of ETQ as an effective anticancer therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of ETQ was assessed against clinical isolates of resistant bacterial strains. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.
Properties
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUDAJUVYHBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.